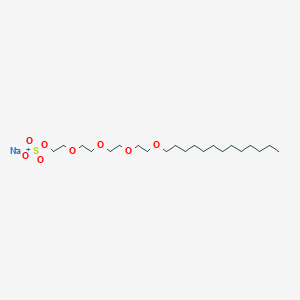
Sodium 3,6,9,12-tetraoxapentacosyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3,6,9,12-tetraoxapentacosyl sulphate is a chemical compound with the molecular formula C21H43NaO8S and a molecular weight of 478.61609 . This compound is known for its unique structure, which includes multiple ether linkages and a sulfate group. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of sodium 3,6,9,12-tetraoxapentacosan-1-yl sulfate typically involves the reaction of 3,6,9,12-tetraoxapentacosan-1-ol with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions often include controlled temperatures and specific catalysts to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous processing to meet the demand for this compound in various applications.
Analyse Chemischer Reaktionen
Sodium 3,6,9,12-tetraoxapentacosyl sulphate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the sulfate group to other functional groups, such as sulfides or thiols.
Substitution: The sulfate group can be substituted with other groups, such as halides or alkoxides, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Sodium 3,6,9,12-tetraoxapentacosyl sulphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems and pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of sodium 3,6,9,12-tetraoxapentacosan-1-yl sulfate involves its interaction with biological membranes and proteins. The sulfate group can form ionic interactions with positively charged sites on proteins, while the ether linkages provide hydrophobic interactions with lipid bilayers. These interactions can disrupt microbial cell membranes, leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Sodium 3,6,9,12-tetraoxapentacosyl sulphate can be compared with other similar compounds, such as:
Sodium dodecyl sulfate: A widely used surfactant with a simpler structure and different applications.
Sodium lauryl ether sulfate: Another surfactant with multiple ether linkages, but with a shorter carbon chain.
Sodium 3,6,9,12-tetraoxapentacosan-1-yl hydrogen sulfate: A closely related compound with a hydrogen sulfate group instead of a sodium sulfate group.
The uniqueness of sodium 3,6,9,12-tetraoxapentacosan-1-yl sulfate lies in its specific structure, which provides a balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
66161-58-8 |
|---|---|
Molekularformel |
C21H44NaO8S |
Molekulargewicht |
479.6 g/mol |
IUPAC-Name |
sodium;2-[2-[2-(2-tridecoxyethoxy)ethoxy]ethoxy]ethyl sulfate |
InChI |
InChI=1S/C21H44O8S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-25-14-15-26-16-17-27-18-19-28-20-21-29-30(22,23)24;/h2-21H2,1H3,(H,22,23,24); |
InChI-Schlüssel |
LYWGETCTIKCCPW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCOCCOCCOCCOCCOS(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCCCCCCCCCOCCOCCOCCOCCOS(=O)(=O)O.[Na] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-Dimethyl-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613255.png)
![3-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone](/img/structure/B1613256.png)



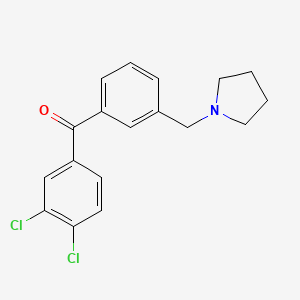
![3-Cyano-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1613264.png)
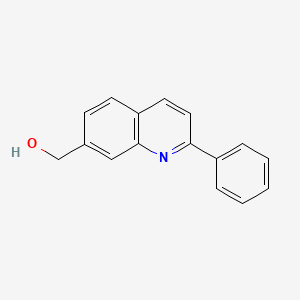

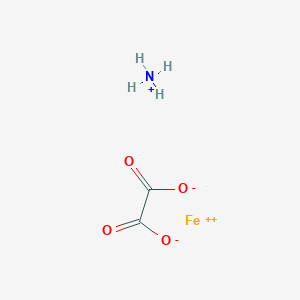
![6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B1613272.png)
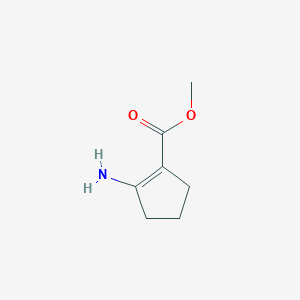
![[1,4']Bipiperidinyl-4'-carboxylic acid](/img/structure/B1613275.png)
